molecular formula C10H11ClN4O B1468476 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1343379-55-4

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B1468476
CAS RN: 1343379-55-4
M. Wt: 238.67 g/mol
InChI Key: ATWQETDYEYJVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” is a heterocyclic compound . It is a part of the triazole family, which is known for its versatile biological activities . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of these compounds involves the union of a great number of potential synthetic substances consistently in laboratories around the world .


Molecular Structure Analysis

The molecular structure of “7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” contains a total of 30 bonds; 18 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ether (aliphatic), 1 Triazole, and 1 Pyridine .


Chemical Reactions Analysis

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They are used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .


Physical And Chemical Properties Analysis

The physical form of “7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” is a powder . It has a molecular weight of 238.68 .

Mechanism of Action

The mechanism of action of triazole compounds is through their ability to bind in the biological system with a variety of enzymes and receptors . This binding capability makes them show versatile biological activities .

Safety and Hazards

The safety information for “7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” and similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-8-5-9-13-14-10(15(9)6-12-8)7-1-3-16-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWQETDYEYJVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=NC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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